molecular formula C12H23NO3 B8220049 tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate

tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B8220049
M. Wt: 229.32 g/mol
InChI Key: CMUYBJHYEACLSY-JTQLQIEISA-N
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Description

tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The compound features a tert-butyl ester group and a hydroxymethyl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of the necessary precursors, such as amino alcohols or amino acids.

    Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity of the final product.

    Purification: Purification of the product through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate
  • tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

Uniqueness

tert-Butyl (S)-4-(hydroxymethyl)azepane-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl (4S)-4-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUYBJHYEACLSY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (3.3 g, 12 mmol, US Publication No. 2006/229289) was dissolved in THF (100 mL) and cooled in an ice bath. LiAlH4 (12 mL, 12 mmol) was added slowly and stirred for 30 minutes. Water (˜3 mL) was added slowly, followed by Na2SO4. The reaction was filtered and concentrated to afford crude tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (2.8 g, 100%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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